2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide
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Overview
Description
2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 3-position of the indole ring, a methyl group at the 2-position, and a cyanocyclobutyl group attached to the acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide typically involves several key steps:
Bromination: The indole ring is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Methylation: The 2-position of the indole ring is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Acylation: The acetamide moiety is introduced through an acylation reaction using an appropriate acylating agent like acetyl chloride.
Cyclobutylation: The cyanocyclobutyl group is attached via a nucleophilic substitution reaction using a cyanocyclobutyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom at the 3-position of the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
2-(3-bromo-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide: Lacks the methyl group at the 2-position.
2-(3-chloro-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide: Has a chlorine atom instead of a bromine atom at the 3-position.
2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclopropyl)acetamide: Contains a cyanocyclopropyl group instead of a cyanocyclobutyl group.
Uniqueness: The presence of the bromine atom, methyl group, and cyanocyclobutyl moiety in 2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide imparts unique chemical and biological properties, making it distinct from similar compounds. These structural features may enhance its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-(3-bromo-2-methylindol-1-yl)-N-(1-cyanocyclobutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-11-15(17)12-5-2-3-6-13(12)20(11)9-14(21)19-16(10-18)7-4-8-16/h2-3,5-6H,4,7-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLMHICRCCTVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3(CCC3)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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